molecular formula C14H14N4O2 B584830 4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione CAS No. 1346604-81-6

4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione

Cat. No.: B584830
CAS No.: 1346604-81-6
M. Wt: 270.292
InChI Key: TUTLQTWYOOLPBL-UHFFFAOYSA-N
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Description

4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione is a chemical compound with the molecular formula C14H14N4O2 and a molecular weight of 270.29 g/mol . This compound is known for its unique structure, which includes a naphthyl group substituted with a dimethylamino group and a triazolidine-3,5-dione ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione typically involves the reaction of 4-(dimethylamino)naphthalene with a triazolidine-3,5-dione derivative under specific conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and the reaction is carried out at controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, altering their activity and leading to various biochemical outcomes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the naphthyl group with the triazolidine-3,5-dione ring, which imparts distinct chemical reactivity and functional versatility.

Properties

IUPAC Name

4-[4-(dimethylamino)naphthalen-1-yl]-1,2,4-triazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-17(2)11-7-8-12(10-6-4-3-5-9(10)11)18-13(19)15-16-14(18)20/h3-8H,1-2H3,(H,15,19)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTLQTWYOOLPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)N3C(=O)NNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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